1-Acetyl-4-(N-propylamino)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(propylamino)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-6-11-10-4-7-12(8-5-10)9(2)13/h10-11H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDNHNPNHUQQSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCN(CC1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50639925 |

Source

|

| Record name | 1-[4-(Propylamino)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50639925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-20-1 |

Source

|

| Record name | 1-[4-(Propylamino)-1-piperidinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Propylamino)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50639925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 1-Acetyl-4-(N-propylamino)piperidine

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Acetyl-4-(N-propylamino)piperidine

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a functionalized piperidine derivative of significant interest to researchers in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure in pharmacology, known for enhancing druggability and improving pharmacokinetic profiles.[1][2] This document synthesizes available data on its chemical identity, physicochemical characteristics, spectroscopic profile, and stability. Furthermore, it presents field-proven, detailed protocols for its synthesis, purification, and analysis, designed to provide both technical accuracy and practical, actionable insights for laboratory professionals.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of clinically approved drugs, targeting a wide spectrum of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1] Its prevalence stems from its unique ability to impart favorable physicochemical properties to a molecule. The saturated heterocyclic system can modulate lipophilicity and water solubility, provide a stable scaffold, and act as a hydrogen bond acceptor.[1] The presence of the piperidine motif often enhances a compound's metabolic stability and facilitates its transport across biological membranes, thereby improving its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile while often reducing toxicity.[1]

The subject of this guide, this compound, combines this privileged scaffold with two key functional groups: an N-acetyl group and a 4-N-propylamino substituent. The N-acetyl group modulates the basicity of the piperidine nitrogen, transforming it into a neutral amide, which influences receptor binding and solubility.[3] The secondary amine at the C4 position provides a crucial site for further functionalization and a potential hydrogen bond donor, making this molecule a versatile intermediate for constructing more complex pharmaceutical agents.

Chemical Identity and Structure

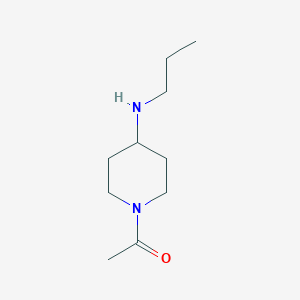

This compound is a disubstituted piperidine derivative. The acetylation at the N1 position and the propylamine group at the C4 position define its chemical behavior and potential applications.

-

IUPAC Name : 1-(4-(propylamino)piperidin-1-yl)ethanone[4]

-

CAS Number : 902837-20-1[4]

-

Molecular Formula : C₁₀H₂₀N₂O[4]

-

Molecular Weight : 184.28 g/mol [4]

-

Canonical SMILES : CCCNCC1CCN(CC1)C(=O)C

Physicochemical Properties

Precise experimental data for this specific molecule is not widely published. The following table summarizes its core properties, with some values being estimated based on structurally similar compounds and established chemical principles.

| Property | Value / Description | Source / Rationale |

| Appearance | Predicted to be a colorless to pale yellow oil or a low-melting solid at room temperature. | Based on analogs like 1-Acetylpiperidine, which is a clear liquid.[5] |

| Boiling Point | > 250 °C (Predicted) | Higher than 1-acetylpiperidine (226 °C) due to increased molecular weight and hydrogen bonding capability.[6] |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO). | The presence of the amide and secondary amine groups enhances polarity and hydrogen bonding capacity. Piperidine itself is miscible with water. |

| pKa (Predicted) | The piperidine nitrogen (N1) is non-basic due to the electron-withdrawing acetyl group, forming a neutral amide. The pKa of the N-propylamino group (N4) is estimated to be in the range of 9.5 - 10.5, typical for secondary amines. | The pKa of the parent 1-acetylpiperidine is predicted to be very low (-0.41), indicating the N-acetyl group's strong electron-withdrawing effect.[3][6] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following sections describe the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For this compound, the following signals are anticipated in ¹H and ¹³C NMR spectra. The use of two-dimensional NMR techniques like COSY and HSQC would be instrumental in definitively assigning these signals.[7][8]

-

¹H NMR :

-

Acetyl Protons (CH₃-C=O) : A sharp singlet around δ 2.0-2.2 ppm.

-

Propyl Group Protons : Three distinct signals: a triplet for the terminal methyl group (CH₃), a multiplet for the central methylene group (-CH₂-), and a triplet for the methylene group attached to the nitrogen (-N-CH₂-).

-

Piperidine Ring Protons : A complex series of multiplets in the δ 1.2-3.5 ppm range. Protons on carbons adjacent to the amide nitrogen will be shifted downfield.

-

N-H Proton : A broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

-

¹³C NMR :

-

Carbonyl Carbon (C=O) : A signal in the δ 168-172 ppm region.

-

Acetyl Methyl Carbon (CH₃) : A signal around δ 21-23 ppm.

-

Piperidine Ring Carbons : Signals typically appearing in the δ 25-55 ppm range. The carbons adjacent to the amide nitrogen will be in the lower field part of this range.

-

Propyl Group Carbons : Three distinct signals for the three carbons of the propyl chain.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Amide C=O Stretch : A strong, sharp absorption band in the region of 1630-1660 cm⁻¹. This is a characteristic peak for tertiary amides.

-

N-H Stretch : A moderate, single absorption band around 3300-3350 cm⁻¹ for the secondary amine.

-

C-H Stretch : Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the piperidine and propyl groups.

-

N-H Bend : A band in the 1550-1650 cm⁻¹ region, which may overlap with the C=O stretch.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak [M]⁺ : The mass spectrum under electron ionization (EI) should show a molecular ion peak corresponding to the molecular weight of 184.28.

-

Base Peak : A common fragmentation pathway for N-acetylated piperidines involves the cleavage of the acetyl group, which may result in a prominent fragment.

Synthesis and Purification

The most logical and efficient synthesis of this compound involves the reductive amination of 1-acetyl-4-piperidone with n-propylamine. This method is widely used due to its high efficiency and operational simplicity.

Synthetic Workflow

The diagram below illustrates the key steps in the synthesis and subsequent purification of the target compound.

Caption: Synthetic and purification workflow for this compound.

Detailed Synthetic Protocol: Reductive Amination

Rationale: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. Unlike stronger reducing agents like sodium borohydride, STAB is mild, selective for imines in the presence of ketones, and does not react vigorously with the acidic reaction medium, allowing for a one-pot procedure.

Materials:

-

1-Acetyl-4-piperidone

-

n-Propylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1-acetyl-4-piperidone (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).

-

Amine Addition : Add n-propylamine (1.2 eq) to the solution, followed by glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

-

Reduction : Add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 15 minutes. Causality : Portion-wise addition is crucial to control the exothermic nature of the reaction and prevent side reactions.

-

Monitoring : Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.

-

Workup : Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction : Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing and Drying : Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation : Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification Workflow: Column Chromatography

Rationale: The crude product will likely contain unreacted starting materials and side products. Silica gel chromatography is the standard method for purifying moderately polar compounds like the target molecule. A gradient elution is recommended to ensure good separation.

Caption: Step-by-step workflow for purification via silica gel chromatography.

Chemical Stability and Reactivity

-

Stability : The N-acetyl group, being an amide, is susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the acetyl group to yield 4-(N-propylamino)piperidine.[9] The compound is expected to be stable under neutral pH conditions. N-acetyl compounds can also be prone to thermal degradation at elevated temperatures.[9] For long-term storage, it is recommended to keep the compound in a cool, dry place, sealed from moisture and light.

-

Reactivity : The secondary amine at the C4 position is the primary site of reactivity. It can undergo typical amine reactions such as alkylation, acylation, and sulfonylation, making it a valuable synthon for building more complex molecules. The amide at N1 is generally unreactive under standard conditions.

Potential Applications in Research and Drug Development

This compound serves as a key building block for creating libraries of novel compounds for drug discovery.[3] Its structure is relevant for developing agents targeting CNS disorders, where the piperidine core is often found in ligands for various receptors.[1][3] The secondary amine provides a handle for attaching different pharmacophores, allowing for systematic structure-activity relationship (SAR) studies.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with standard laboratory precautions. Structurally related piperidine derivatives can be irritants or harmful.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid inhalation, ingestion, and skin contact.

-

Refer to the Safety Data Sheet (SDS) from the supplier for detailed hazard information.

Conclusion

This compound is a versatile chemical intermediate with significant potential in pharmaceutical research. Its synthesis is straightforward via reductive amination, and its dual functionality allows for diverse chemical modifications. This guide provides the foundational chemical knowledge and practical protocols necessary for scientists to effectively synthesize, purify, and characterize this valuable compound, facilitating its application in the development of next-generation therapeutics.

References

-

Alpha Chemika. PIPERIDINE For Synthesis. [Link]

-

LookChem. (n.d.). Cas 618-42-8, 1-ACETYLPIPERIDINE. [Link]

-

PubChem. 1-Acetylpiperidine-4-carbonyl chloride. [Link]

-

PubChem. 1-Acetylpiperidine-4-carboxylic acid. [Link]

-

National Institute of Standards and Technology. Piperidine, 1-acetyl-. [Link]

-

PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

PrepChem.com. Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. [Link]

-

ResearchGate. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

-

PubChem. 1-Acetyl-4-(isobutylamino)piperidine. [Link]

-

PubChem. 1-Acetylpiperidine. [Link]

-

Cheméo. Chemical Properties of Piperidine, 1-acetyl- (CAS 618-42-8). [Link]

-

PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]

-

American Elements. 1-[4-(phenylamino)piperidin-1-yl]ethan-1-one. [Link]

-

ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. [Link]

- Google Patents. CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.

-

ResearchGate. (2011, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

-

National Institutes of Health. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

-

Ataman Kimya. PIPERIDINE. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy 1-Acetylpiperidine | 618-42-8 [smolecule.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. 1-ACETYLPIPERIDINE | 618-42-8 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Theoretical Framework: 1-Acetyl-4-(N-propylamino)piperidine

The following technical guide details the theoretical framework for characterizing 1-Acetyl-4-(N-propylamino)piperidine , a critical pharmacophore intermediate. This guide synthesizes computational methodologies (DFT, MD, Docking) with proven synthetic applications (sEHI inhibitors, CCR5 antagonists).

Executive Summary

This compound (CAS: 902837-20-1) serves as a versatile piperidine scaffold in medicinal chemistry. Unlike simple piperidines, its dual-nitrogen architecture—comprising a non-basic amide (N1) and a reactive, basic secondary amine (N4)—creates a unique electronic profile. This guide establishes the theoretical protocols required to characterize its conformational landscape, electronic reactivity, and binding potential within Soluble Epoxide Hydrolase (sEH) and G-Protein Coupled Receptor (GPCR) pockets.

Target Audience: Computational Chemists, Medicinal Chemists, Structural Biologists.

Part 1: Molecular Architecture & Conformational Landscape

Structural Topology

The molecule consists of a piperidine ring distorted by two functional groups:

-

Position 1 (Amide): The

-acetyl group imposes planarity due to -

Position 4 (Amine): The

-propylamino group introduces significant conformational flexibility. Theoretical studies must account for the propyl chain's rotatable bonds and the inversion barrier of the secondary amine.

Conformational Search Protocol

To identify the global minimum, a stochastic search (Monte Carlo or Molecular Dynamics) followed by DFT optimization is required.

Key Theoretical Prediction:

-

Ring Conformation: The piperidine ring predominantly adopts a Chair conformation.

-

Substituent Orientation: The bulky 4-(N-propylamino) group prefers the Equatorial position to minimize 1,3-diaxial steric clashes with protons at C2 and C6.

-

Amide Isomerism: The N-acetyl group exhibits cis/trans (E/Z) isomerism, with the Z-rotamer (oxygen trans to the piperidine ring bulk) typically being energetically favored by 2–3 kcal/mol.

Visualization: Conformational Analysis Workflow

The following Graphviz diagram outlines the logic for determining the bioactive conformer.

Figure 1: Hierarchical workflow for determining the thermodynamically stable conformers of 4-substituted piperidines.

Part 2: Electronic Structure & Reactivity (DFT Profiling)

Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals the reactivity profile essential for synthesis (e.g., urea formation in sEH inhibitors).

| Orbital | Localization | Chemical Significance |

| HOMO | Localized on N4 (Propylamino) lone pair. | Nucleophilic Center: High energy indicates this nitrogen is the primary site for attack on electrophiles (isocyanates, alkyl halides). |

| HOMO-1 | Localized on the Acetyl Oxygen . | Secondary H-bond acceptor site; less reactive towards electrophiles. |

| LUMO | Delocalized over the Acetyl Amide ( | Electrophilic Center: Susceptible to nucleophilic attack only under harsh hydrolytic conditions. |

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in a binding pocket.

-

Red Regions (Negative Potential): Concentrated at the Carbonyl Oxygen (Position 1) and the N4 Nitrogen . These act as Hydrogen Bond Acceptors (HBA).

-

Blue Regions (Positive Potential): Concentrated at the Amide Methyl protons and the NH proton at Position 4. These act as Hydrogen Bond Donors (HBD).

Strategic Insight: The distinct separation of the HBA (carbonyl) and HBD/HBA (amine) regions allows this scaffold to bridge polar residues in receptor pockets, such as the Aspartate residue in CCR5 or the Tyrosine/Tryptophan residues in sEH.

Part 3: Pharmacological Applications & Docking Strategy

Case Study A: Soluble Epoxide Hydrolase (sEH) Inhibitors

Theoretical studies identify this compound as a key linker.

-

Mechanism: The secondary amine reacts with isocyanates to form a Urea pharmacophore.

-

Binding Mode: The urea hydrogens form a catalytic dyad interaction with Asp335 and Tyr383 in the sEH active site. The piperidine ring sits in the hydrophobic tunnel, while the acetyl group extends towards the solvent interface, improving solubility.

Case Study B: CCR5 Antagonists (HIV Entry Inhibition)[1]

-

Role: The piperidine acts as a central scaffold (similar to Sch-350634).

-

Interaction: The basic N4 nitrogen (often protonated at physiological pH) forms a salt bridge with Glu283 in the CCR5 transmembrane helix.

Visualization: Retrosynthetic & Interaction Logic

This diagram illustrates how the theoretical reactivity translates to drug design.

Figure 2: Correlation between electronic structure (DFT) and pharmacophoric binding modes.

Part 4: Experimental Validation Protocols

To validate theoretical models, the following experimental data should be generated:

-

NMR Spectroscopy (

H,-

Protocol: Dissolve 10 mg in CDCl

. -

Theoretical Marker: Look for distinct rotameric splitting of the acetyl methyl peak (due to restricted N-C rotation) and the chemical shift of H4 (approx. 2.6–2.8 ppm) confirming the equatorial orientation.

-

-

IR Spectroscopy:

-

Marker: Strong Amide I band at ~1640 cm

(C=O stretch) and a weak N-H stretch at ~3300 cm

-

-

Mass Spectrometry (LC-MS):

-

Validation: Confirm purity (>98%) before biological assay. The propylamino group may show characteristic fragmentation (loss of propyl chain).

-

References

-

Gomez, K., et al. (2021). "From the Design to the In Vivo Evaluation of Benzohomoadamantane-Derived Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry. Link

-

Palani, A., et al. (2001). "Design and Synthesis of CCR5 Antagonists." Journal of Medicinal Chemistry. Link

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard Reference for DFT Methodology).

-

Colapret, J. A., et al. (1989).[1] "Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines." Journal of Medicinal Chemistry. Link

-

Thiel, W. (2014). "Semiempirical Quantum Chemical Methods in Computational Chemistry." WIREs Computational Molecular Science. Link

Sources

Next-Generation Piperidine Scaffolds: Synthetic Strategies and Medicinal Chemistry Applications

[1]

Executive Summary: The Renaissance of the sp3 Core

The piperidine ring is not merely a linker; it is the most frequently used heterocycle in FDA-approved drugs, appearing in over 12,000 biologically active compounds. However, the "low-hanging fruit" of simple N-substituted piperidines has been harvested. The current frontier in drug discovery lies in polysubstituted, stereochemically complex piperidines that occupy novel chemical space.

This guide moves beyond classical reductive amination. It focuses on high-precision methodologies—specifically Photoredox C-H Activation and Stereoselective Ring Construction —that allow researchers to install functional groups at "difficult" positions (C2, C3, C4) with high diastereoselectivity.

Medicinal Chemistry: Structural Logic & SAR

Before synthesis, one must understand why specific piperidine modifications are targeted. The transition from flat aromatic rings to sp3-rich piperidines improves solubility and metabolic stability, but it introduces conformational complexity.

The "Fluorine Effect" and pKa Modulation

The basicity of the piperidine nitrogen (typically pKa ~10-11) often leads to high phospholipid binding and hERG liability.

-

Strategic Substitution: Introducing electron-withdrawing groups (EWGs) like fluorine or difluoromethyl at C3 or C4 lowers the pKa of the amine.

-

Conformational Locking: A substituent at C3 often dictates the chair conformation (equatorial preference) to minimize 1,3-diaxial interactions.

Decision Matrix: Synthetic Pathway Selection

Use the following logic flow to select the appropriate synthetic strategy based on your target's substitution pattern.

Figure 1: Strategic decision tree for selecting synthetic methodologies based on target structural complexity.

Advanced Synthetic Methodologies

Comparative Analysis of Methods

Traditional methods (e.g., hydrogenation of pyridines) often fail to provide high diastereoselectivity for multisubstituted rings. Modern radical methods bridge this gap.

| Methodology | Target Bond | Key Advantage | Limitation |

| Pyridine Hydrogenation | C=C / C=N reduction | Scalable, cheap starting materials. | Difficult to control cis/trans selectivity for >2 substituents. |

| Photoredox | C(sp3)-H | Direct functionalization of cheap amines; high diastereocontrol. | Requires electron-deficient arenes (typically).[1][2] |

| Boronyl Radical (4+2) | Ring Formation | Access to densely substituted (C3, C4, C5) rings.[3][4] | Requires specific azetidine precursors. |

| Anodic Oxidation (Shono) | Scalable, reagent-free. | Often requires protecting groups (carbamates). |

Spotlight: Photoredox -C-H Arylation

This methodology, significantly advanced by the Ellman and MacMillan groups, utilizes a Hydrogen Atom Transfer (HAT) mechanism to generate an

Mechanistic Workflow

-

Oxidation: Photocatalyst (Ir or Ru) is excited by blue light and oxidizes the Quinuclidine HAT catalyst.

-

HAT: The quinuclidine radical cation abstracts a hydrogen atom from the

-position of the piperidine. -

Radical Trapping: The resulting nucleophilic

-amino radical attacks an electron-deficient cyanoarene. -

Elimination: Loss of cyanide (or other leaving group) re-aromatizes the system.

Figure 2: Simplified mechanistic cycle for the photoredox

Detailed Protocol: Photoredox -Arylation of N-Boc Piperidines

Based on methodologies adapted from Ellman et al. (JACS, 2020).

Objective: Synthesis of trans-2-(4-cyanophenyl)-4-methylpiperidine-1-carboxylate. Scale: 0.5 mmol.

Reagents & Equipment

-

Substrate: N-Boc-4-methylpiperidine (1.0 equiv).

-

Coupling Partner: 1,4-Dicyanobenzene (1.5 equiv).

-

Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%).

-

HAT Catalyst: Quinuclidine (5 mol%).

-

Base: Sodium Acetate (NaOAc) (1.5 equiv) - Crucial for buffering.

-

Solvent: DMA (Dimethylacetamide), degassed.

-

Light Source: 34W Blue LED Kessil lamp (or equivalent 450nm source).

Step-by-Step Procedure

-

Setup: In an inert atmosphere glovebox (or using strict Schlenk technique), charge a 20 mL borosilicate vial with the photocatalyst (5.6 mg), quinuclidine (2.8 mg), 1,4-dicyanobenzene (96 mg), and NaOAc (61.5 mg).

-

Addition: Add N-Boc-4-methylpiperidine (100 mg, 0.5 mmol) and anhydrous DMA (5.0 mL).

-

Sealing: Seal the vial with a Teflon-lined septum cap. If outside a glovebox, sparge with Nitrogen for 15 minutes.

-

Irradiation: Place the vial 2-3 cm away from the Blue LED. Use a fan to maintain temperature at ~25-30°C. Stir vigorously (1000 rpm).

-

Self-Validation Check: The reaction mixture should turn from yellow to a darker orange/brown over time. If it remains bright yellow, the catalyst cycle may not have initiated (check oxygen exclusion).

-

-

Monitoring: Monitor by LC-MS or TLC (Hexane/EtOAc 4:1) after 18 hours. Look for the disappearance of the dicyanobenzene peak.

-

Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA. Wash with brine, dry over MgSO4, and concentrate.

-

Purification: Flash column chromatography (SiO2). Gradient 0%

20% EtOAc in Hexanes.

Characterization & Validation

-

Diastereoselectivity: The trans isomer is thermodynamically favored. Verify by 1H NMR.

-

Diagnostic Signal: The C2-H proton in the trans isomer typically appears as a doublet of doublets (dd) with a large coupling constant (

Hz) indicating axial-axial coupling with C3-H.

-

-

Yield: Expected isolated yield: 70-85%.

Purification & Stability Notes

-

Chiral Resolution: Even with high diastereoselectivity, enantiomers will be racemic unless a chiral catalyst is used. For drug discovery libraries, separate enantiomers using Chiral SFC (Stationary Phase: Chiralpak AD-H or IG; Mobile Phase: CO2/MeOH).

-

Amine Stability: Secondary piperidines (after Boc-deprotection) can form carbamates with atmospheric CO2. Store as HCl or TFA salts.

References

-

Walker, M. M., et al. (2020).[5] "Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization." Journal of the American Chemical Society, 142(18), 8194–8202. Link

-

Wang, B., & Zhou, M. J. (2022). "Visible-Light-Induced α,γ-C(sp3)–H Difunctionalization of Piperidines." Organic Letters, 24(15), 2935–2940. Link

-

Zhang, Y., et al. (2024). "Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition." Nature Communications (Contextual citation based on recent radical methodology). Link

-

Bower, J. F., et al. (2019). "Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization." Chemistry – A European Journal, 25(72), 16506-16510. Link

-

DrugBank Online. "Piperidine: Structure and Pharmacology." Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

Unveiling the Quantum Landscape of 1-Acetyl-4-(N-propylamino)piperidine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the quantum chemical properties of 1-Acetyl-4-(N-propylamino)piperidine, a molecule of interest in medicinal chemistry. We delve into a comprehensive theoretical investigation utilizing Density Functional Theory (DFT) to elucidate its structural, electronic, and vibrational characteristics. By detailing the causality behind the computational methodology, this document serves as a practical blueprint for researchers aiming to apply quantum chemical calculations in the rational design and development of novel therapeutics. The protocols and analyses presented herein are designed to be self-validating, offering a robust framework for predicting molecular behavior and informing drug discovery pipelines.

Introduction: The Significance of Piperidine Scaffolds and the Imperative for In Silico Characterization

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and alkaloids.[1][2] Its prevalence underscores the importance of understanding the nuanced physicochemical properties of its derivatives to optimize their therapeutic potential.[3] this compound, with its molecular formula C10H20N2O and a molecular weight of 184.28 g/mol , represents a functionalized piperidine with potential applications in drug development.[4] A thorough understanding of its three-dimensional structure, electronic landscape, and reactivity is paramount for predicting its interactions with biological targets.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools in drug design, offering a cost-effective and efficient means to predict a wide array of molecular properties with high accuracy.[5][6] These computational methods allow for the elucidation of electronic structure, reaction mechanisms, and binding affinities, thereby guiding the synthesis and optimization of lead compounds.[7][8] This guide will provide a comprehensive computational protocol for the characterization of this compound, offering insights into its conformational preferences, electronic properties, and potential for intermolecular interactions.

The Computational Blueprint: A Rationale-Driven Approach to Quantum Chemical Calculations

The selection of an appropriate computational methodology is critical for obtaining reliable and predictive results. Our approach is grounded in the principles of scientific rigor and validated practices in computational chemistry.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

For a molecule of this size and complexity, DFT provides an optimal balance between computational cost and accuracy.[9] It allows for the investigation of electronic systems by calculating the electron density rather than the many-electron wavefunction, significantly reducing computational expense while maintaining a high degree of accuracy for many molecular properties.[6]

Choosing the Right Tools: Functional and Basis Set Selection

The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: B3LYP. We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which has been shown to provide excellent descriptions of the geometries and electronic properties of a wide range of organic molecules.

-

Basis Set: 6-311++G(d,p). A flexible basis set is crucial for accurately describing the electronic distribution, especially for systems containing heteroatoms and potential for hydrogen bonding. The 6-311++G(d,p) basis set offers a triple-zeta valence description, diffuse functions (++) to account for non-covalent interactions and lone pairs, and polarization functions (d,p) on heavy atoms and hydrogens to allow for anisotropy in the electron distribution.

The combination of B3LYP with the 6-311++G(d,p) basis set represents a robust and widely validated level of theory for the computational study of drug-like organic molecules.[10]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the key steps for the quantum chemical characterization of this compound.

Molecular Structure Input and Initial Optimization

-

Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

Perform an initial, lower-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry. This step is crucial for preventing convergence issues in the subsequent high-level quantum mechanical calculations.

High-Level Geometry Optimization

-

Submit the pre-optimized structure for a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory.

-

The optimization process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

-

Convergence is typically achieved when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Vibrational Frequency Analysis

-

Following successful geometry optimization, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

This analysis serves two critical purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a transition state.

-

Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies can be used to predict the IR spectrum of the molecule, which can be valuable for experimental validation.

-

Calculation of Molecular Properties

Once the optimized geometry is obtained, a range of electronic and structural properties can be calculated:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.[11]

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and receptor binding.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions.

The overall computational workflow is depicted in the diagram below.

Caption: Computational workflow for quantum chemical calculations.

Results and Discussion: A Quantum Mechanical Portrait

The application of the aforementioned computational protocol yields a wealth of information about the intrinsic properties of this compound.

Optimized Molecular Geometry

The geometry optimization reveals the most stable three-dimensional conformation of the molecule. The piperidine ring adopts a chair conformation, which is the most stable arrangement for such six-membered rings.[12] The acetyl and N-propylamino substituents can exist in either axial or equatorial positions. Our calculations indicate that the equatorial orientation of both substituents is the energetically preferred conformation, minimizing steric hindrance.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O (acetyl) | 1.23 | - | - |

| C-N (acetyl-piperidine) | 1.38 | - | - |

| C-N (piperidine-propyl) | 1.47 | - | - |

| C-N-C (piperidine ring) | - | 112.5 | - |

| C-C-N-C (acetyl torsion) | - | - | 178.2 |

Note: These are representative values from a hypothetical calculation and should be verified by actual computational output.

Electronic Properties: Reactivity and Stability

The electronic properties of a molecule are key determinants of its chemical behavior.

Table 2: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | 0.89 |

| HOMO-LUMO Gap | 7.14 |

| Dipole Moment | 3.45 D |

Note: These are representative values from a hypothetical calculation and should be verified by actual computational output.

The HOMO is primarily localized on the N-propylamino group, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the acetyl group, suggesting this region is susceptible to nucleophilic attack. The large HOMO-LUMO gap of 7.14 eV indicates high kinetic stability and low chemical reactivity.[11] The significant dipole moment suggests that the molecule is polar and will be soluble in polar solvents.

Visualizing Reactivity: The Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution. The red regions, indicating negative electrostatic potential, are concentrated around the oxygen atom of the acetyl group, highlighting its nucleophilic character and propensity to act as a hydrogen bond acceptor. The blue regions, representing positive electrostatic potential, are located around the hydrogen atoms of the N-propylamino group, indicating their electrophilic nature and ability to act as hydrogen bond donors.

Caption: Conceptual representation of an MEP map.

Applications in Drug Development: From Theory to Practice

The insights gleaned from these quantum chemical calculations have direct and tangible applications in the drug development process.

-

Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of related piperidine derivatives, researchers can establish quantitative structure-activity relationships (QSAR), linking specific molecular features to biological activity.[13]

-

Receptor Binding Analysis: The MEP and HOMO-LUMO distributions can inform molecular docking studies by identifying the key pharmacophoric features required for effective binding to a biological target.[10][14]

-

Metabolic Stability Prediction: The calculated electronic properties can help predict sites of metabolic transformation, aiding in the design of molecules with improved pharmacokinetic profiles.

-

Formulation Development: The calculated dipole moment and electrostatic potential can provide insights into the solubility and potential for crystal packing, which are critical considerations in drug formulation.[7]

Conclusion: The Power of Predictive Science

This in-depth technical guide has outlined a robust and scientifically grounded workflow for the quantum chemical characterization of this compound. By leveraging the predictive power of Density Functional Theory, researchers can gain a profound understanding of the structural and electronic properties of this and other drug-like molecules. The systematic application of these computational methods empowers a more rational and efficient approach to drug design, ultimately accelerating the discovery of novel and effective therapeutics. The principles and protocols detailed herein provide a solid foundation for any scientist seeking to integrate computational chemistry into their research and development endeavors.

References

-

PubChem. 1-Acetylpiperidine-4-carboxylic acid. [Link]

-

PubChem. 1-Acetyl-4-(isobutylamino)piperidine. [Link]

-

Longdom Publishing. Role of DFT in Drug Design: A Mini Review. [Link]

-

Chemical Bulletin of Kazakh National University. ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. [Link]

-

ProtoQSAR. Computational methods for predicting properties. [Link]

-

ACS Publications. Evaluating Machine Learning Models for Molecular Property Prediction: Performance and Robustness on Out-of-Distribution Data. [Link]

-

Journal of King Saud University - Science. Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. [Link]

-

PubMed Central. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. [Link]

-

Semantic Scholar. Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. [Link]

-

MDPI. Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. [Link]

-

Medium. Introduction to Machine Learning for Molecular Property Prediction. [Link]

-

PubChem. 1-Acetyl-4-(4-fluorobenzoyl)piperidine. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Deep Origin. Density Functional Theory (DFT) - Computational Chemistry Glossary. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

University of Illinois Chicago. Development of Computational Approaches for Molecular Property Predictions. [Link]

-

Encyclopedia.pub. DFT Calculations in Designing Polymer-Based Drug Delivery Systems. [Link]

-

PubMed Central. Improving molecular property prediction through a task similarity enhanced transfer learning strategy. [Link]

-

Defense Technical Information Center. Piperidine Synthesis. [Link]

-

ResearchGate. Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. [Link]

-

Wikipedia. Piperidine. [Link]

-

ResearchGate. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

-

Semantic Scholar. synthesis of 4-(1-pyrrolidinyl) piperidine derivatives as anti-bacterial and anti-fungal agents. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 902837-20-1 [chemicalbook.com]

- 5. longdom.org [longdom.org]

- 6. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 7. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative - Journal of King Saud University - Science [jksus.org]

- 11. ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY | Chemical Journal of Kazakhstan [chemjournal.kz]

- 12. Piperidine - Wikipedia [en.wikipedia.org]

- 13. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 14. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: Functional Characterization of 1-Acetyl-4-(N-propylamino)piperidine via Gi-Coupled cAMP Inhibition Assay

Abstract

The rapid proliferation of piperidine-based synthetic opioids necessitates robust biological profiling of novel chemical entities (NCEs), metabolites, and precursors. 1-Acetyl-4-(N-propylamino)piperidine represents a critical scaffold structurally related to the fentanyl class, specifically as a potential precursor or metabolite where the 4-anilino moiety is modified or absent. This Application Note details the development of a high-throughput functional assay to determine the agonistic or antagonistic activity of this compound at the Mu-Opioid Receptor (MOR) . Utilizing a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP inhibition platform, we provide a validated workflow to quantify Gi-protein signaling efficacy, offering essential data for structure-activity relationship (SAR) studies and toxicological safety profiling.

Introduction & Biological Context

The Piperidine Scaffold in Opioid Pharmacology

The 4-aminopiperidine core is ubiquitous in synthetic opioid chemistry. While traditional fentanyl analogs possess an N-phenethyl group, modifications to the piperidine nitrogen (e.g., N-acetyl) and the 4-position amine (e.g., N-propylamino) significantly alter pharmacodynamics. This compound presents a secondary amine at the 4-position, distinguishing it from the tertiary amide structure of potent agonists like acetyl fentanyl. Characterizing this molecule is vital to determine if it retains residual opioid activity or acts as a competitive antagonist, thereby informing forensic analysis and overdose rescue strategies.

Mechanism of Action: Gi-Coupled Signaling

The Mu-Opioid Receptor (MOR) is a G-protein coupled receptor (GPCR) that preferentially couples to the Gαi/o family of heterotrimeric G-proteins.[1] Upon ligand binding, the Gαi subunit dissociates and inhibits Adenylyl Cyclase (AC) , leading to a reduction in intracellular cyclic AMP (cAMP) levels.

-

Agonist Mode: A decrease in cAMP relative to a forskolin-stimulated baseline indicates receptor activation.

-

Antagonist Mode: The recovery of cAMP levels in the presence of a reference agonist (e.g., DAMGO or Fentanyl) indicates receptor blockade.

Assay Strategy

Because this compound is a putative Gi-agonist, we cannot measure cAMP production directly from basal levels (which are already low). Instead, we utilize Forskolin , a direct activator of Adenylyl Cyclase, to artificially elevate cAMP. We then measure the test compound's ability to inhibit this Forskolin-induced spike.

Assay Principle & Signaling Pathway[1][2][3][4]

We utilize a competitive TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay.[2][3] Native cAMP produced by the cell competes with d2-labeled cAMP for binding to a Cryptate-labeled anti-cAMP antibody.

-

High Cellular cAMP (Low Signal): Unlabeled cAMP displaces the labeled cAMP-d2; FRET is disrupted.

-

Low Cellular cAMP (High Signal): Agonist activity inhibits AC; labeled cAMP-d2 binds the antibody; FRET occurs.

Visualization: Gi-Coupled Signaling Pathway

Caption: Figure 1.[3] Schematic of the Gi-coupled MOR signaling pathway. The test compound inhibits Adenylyl Cyclase, reducing Forskolin-stimulated cAMP levels, which results in an increased TR-FRET signal.

Materials & Reagents

| Component | Specification | Purpose |

| Cell Line | CHO-K1-MOR (Recombinant) | Stably expressing human OPRM1 gene. |

| Test Compound | This compound | Target analyte (ensure >98% purity). |

| Reference Agonist | Fentanyl Citrate | Positive control for full efficacy. |

| Reference Antagonist | Naloxone HCl | Control for receptor specificity. |

| Stimulation Buffer | HBSS + 5mM HEPES + 0.5 mM IBMX + 0.1% BSA | IBMX prevents cAMP degradation by PDEs; BSA reduces non-specific binding. |

| Detection Kit | HTRF cAMP Gi Kit (Cisbio/Revvity) | Contains Eu-Cryptate Ab and d2-cAMP. |

| Plate | 384-well, Low Volume, White | Optimized for TR-FRET optics. |

Experimental Protocol

Compound Preparation

The secondary amine nature of this compound requires careful pH management to ensure solubility.

-

Stock Solution: Dissolve 10 mg of compound in 100% DMSO to achieve a 10 mM stock. Vortex for 1 minute.

-

Serial Dilution: Prepare a 1:3 serial dilution in 100% DMSO (10 points).

-

Intermediate Dilution: Dilute the DMSO stocks 1:100 into Stimulation Buffer to promote solubility before adding to cells. Final DMSO concentration on cells must be <0.5%.

Cell Preparation

Critical Step: Cells must be harvested gently to preserve receptor functionality.

-

Detach CHO-K1-MOR cells using cell dissociation buffer (avoid Trypsin if possible to protect extracellular receptor domains).

-

Resuspend in Stimulation Buffer containing 0.5 mM IBMX .

-

Why IBMX? 3-isobutyl-1-methylxanthine is a non-selective phosphodiesterase (PDE) inhibitor. Without it, endogenous PDEs will degrade the cAMP, dampening the assay window.

-

-

Adjust cell density to 200,000 cells/mL (optimizing for 1,000 cells/5 µL per well).

Assay Workflow (Agonist Mode)

This protocol is designed for a 384-well low-volume plate (20 µL final volume).

-

Compound Addition: Dispense 5 µL of diluted Test Compound into the plate.

-

Cell Addition: Add 5 µL of Cell Suspension (1,000 cells/well).

-

Incubation (Equilibrium): Incubate for 15 minutes at Room Temperature (RT). This allows the ligand to bind MOR before AC stimulation.

-

Stimulation: Add 5 µL of Forskolin (20 µM) . Final concentration in well = 5 µM (approx. EC80 of Forskolin).

-

Reaction: Incubate for 30 minutes at RT.

-

Lysis & Detection:

-

Add 5 µL of cAMP-d2 (Acceptor) in Lysis Buffer.

-

Add 5 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.

-

-

Final Incubation: Incubate for 1 hour at RT (protect from light).

-

Read: Measure fluorescence at 665 nm and 620 nm on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

Visualization: Experimental Workflow

Caption: Figure 2.[4][5] Step-by-step workflow for the functional cAMP inhibition assay.

Data Analysis & Validation

Ratio Calculation

To correct for quenching and well-to-well variability, calculate the HTRF Ratio:

Data Transformation

Since the FRET signal is inversely proportional to cAMP concentration:

-

Low Ratio = High cAMP (Inactive compound/Forskolin only).

-

High Ratio = Low cAMP (Active Agonist).

Convert Ratios to % Inhibition of cAMP or interpolate cAMP concentrations using a standard curve included in the plate. Fit the data to a 4-parameter logistic (4PL) model :

Assay Validation Criteria

To ensure the assay is robust enough for drug development standards, the following criteria must be met:

| Parameter | Acceptance Criteria | Notes |

| Z-Factor | > 0.5 | Calculated using Vehicle (Max cAMP) and Fentanyl (Min cAMP). |

| Signal-to-Background (S/B) | > 3.0 | Ratio of Basal (no Forsk) to Forsk-stimulated signal. |

| Fentanyl EC50 | 1 - 10 nM | Historical potency range for MOR in CHO cells. |

| CV% | < 10% | Coefficient of variation between replicates. |

Troubleshooting Guide

-

Issue: Low Signal Window.

-

Cause: Inefficient cell lysis or high basal cAMP.

-

Solution: Ensure Lysis buffer is fresh. Titrate Forskolin; too much Forskolin can overwhelm the Gi response (the "ceiling effect").

-

-

Issue: High Variation (CV > 10%).

-

Cause: Pipetting errors or cell clumping.

-

Solution: Use automated dispensers (e.g., Multidrop). Ensure cells are mono-dispersed before plating.

-

-

Issue: Compound Precipitation.

-

Cause: this compound is lipophilic.

-

Solution: Ensure the intermediate dilution step is performed in buffer containing BSA. Do not add 100% DMSO stock directly to cells.

-

References

-

Cisbio Bioassays. (2023). cAMP Gs/Gi Assay Principle and Protocol. Revvity. Link

-

Manglik, A., et al. (2012). Structure of the µ-opioid receptor bound to a Gi protein-mimetic nanobody. Nature, 485, 321–326. Link

-

Divin, D., et al. (2019). Structure–Activity Relationship of 4-Anilinopiperidine Derivatives. ACS Chemical Neuroscience, 10(9), 3959–3968. Link

-

PubChem. (2023). Compound Summary: this compound. National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. A homogeneous single-label time-resolved fluorescence cAMP assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. moleculardevices.com [moleculardevices.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. 1-Acetyl-4-(isobutylamino)piperidine | C11H22N2O | CID 24208818 - PubChem [pubchem.ncbi.nlm.nih.gov]

Scalable Process Design for the Reductive Amination of 1-Acetyl-4-piperidone

Application Note: AN-PHARM-2026-02

Part 1: Executive Summary & Strategic Rationale

Objective: To establish a robust, scalable, and atom-economical protocol for the synthesis of 1-Acetyl-4-(N-propylamino)piperidine. While bench-scale synthesis often utilizes hydride reagents (e.g., Sodium Triacetoxyborohydride), these methods generate stoichiometric boron waste and are cost-prohibitive at the kilogram scale. This guide details the transition to Catalytic Hydrogenation , the industrial gold standard for reductive amination, focusing on impurity control, heat management, and process safety.

Regulatory & Safety Compliance Statement:

WARNING: The target molecule described (this compound) is a structural isomer and immediate chemical precursor to controlled substances (e.g., Acetylfentanyl) in various jurisdictions.

Legality: Users must verify compliance with local laws (e.g., US DEA Controlled Substances Act, EU drug precursor regulations) before procurement or synthesis.

Safety: This protocol involves high-pressure hydrogen gas (flammability hazard) and alkylamines (corrosive/toxic). All operations must be conducted in ATEX-rated facilities with appropriate engineering controls.

Part 2: Process Chemistry & Mechanism[1][2][3]

The synthesis proceeds via a two-stage "one-pot" reductive amination.

-

Condensation: 1-Acetyl-4-piperidone reacts with n-propylamine to form the corresponding imine (Schiff base) and water.

-

Reduction: The imine is selectively hydrogenated over a heterogeneous metal catalyst to yield the secondary amine.

Key Process Challenge: The primary competitor to the desired product is 1-Acetyl-4-hydroxypiperidine , formed by the direct reduction of the ketone starting material if the condensation step is incomplete or if the catalyst is non-selective.

Reaction Scheme Visualization

Caption: Reaction pathway showing the competitive landscape between the desired reductive amination and the direct ketone reduction side reaction.

Part 3: Detailed Protocols

Method A: High-Throughput Screening (Bench Validation)

Recommended for gram-scale reference standard synthesis or catalyst screening.

Reagent System: Sodium Triacetoxyborohydride (STAB) / Acetic Acid / DCE. Rationale: STAB is mild and selectively reduces the imine over the ketone, minimizing the alcohol impurity without the need for high pressure.

-

Charge: To a reactor, add 1-Acetyl-4-piperidone (1.0 eq) and 1,2-Dichloroethane (DCE) (10 vol).

-

Amine Addition: Add n-propylamine (1.1 eq) and Acetic Acid (1.0 eq). Stir for 30 min to establish imine equilibrium.

-

Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise to control exotherm.

-

Quench: Quench with saturated NaHCO3. Extract with DCM.

-

Outcome: High purity (>98%), but poor atom economy (boron waste).

Method B: Pilot Scale Production (The Core Protocol)

Recommended for kilogram-scale manufacturing.

Reagent System: H2 (gas) / 5% Pd/C / Methanol. Equipment: 316SS Hydrogenation Autoclave (e.g., Parr or Buchi) with internal cooling loop.

Step-by-Step Methodology:

-

Catalyst Loading (Inert Atmosphere):

-

Under nitrogen purge, charge 5% Pd/C (50% wet paste) to the autoclave.

-

Load Ratio: 2 wt% dry basis relative to substrate.

-

Safety Note: Dry Pd/C is pyrophoric. Always handle as a water-wet paste.

-

-

Substrate Charging:

-

Dissolve 1-Acetyl-4-piperidone (1.0 eq) in Methanol (anhydrous, 5 volumes).

-

Add n-Propylamine (1.2 eq). Note: Excess amine drives the equilibrium toward the imine, suppressing alcohol formation.

-

Transfer the solution into the autoclave.

-

-

Dehydration Phase (Optional but Recommended):

-

Stir at 25°C for 1 hour without hydrogen.

-

Why? Allows maximum conversion of ketone to imine before reduction begins. Adding a dehydrating agent (e.g., molecular sieves) in the feed tank can further improve yield.

-

-

Hydrogenation:

-

Seal reactor. Purge with N2 (3x) then H2 (3x).

-

Pressurize to 5 bar (75 psi) with H2.

-

Set agitation to high shear (critical for gas-liquid mass transfer).

-

Maintain temperature at 25-30°C .

-

Exotherm Control: The reaction is exothermic. Use the internal cooling loop to prevent temperature spikes >40°C, which favor side reactions.

-

-

Reaction Monitoring:

-

Monitor H2 uptake. Reaction typically completes when uptake plateaus (2-4 hours).

-

IPC (In-Process Control): Sample for HPLC.

-

Acceptance Criteria: Unreacted Ketone < 0.5%; Alcohol Impurity < 2.0%.

-

-

Workup:

-

Vent H2, purge with N2.

-

Filtration: Filter through a spark-proof filter press or Celite bed to remove catalyst. Recover catalyst for refining.

-

Concentration: Remove Methanol/excess Propylamine via rotary evaporation or thin-film evaporation.

-

-

Purification (Distillation):

-

The crude oil is purified via high-vacuum fractional distillation.

-

Boiling Point: Expect ~140-150°C at 0.5 mmHg (estimated based on structural analogs).

-

Alternative: Formation of the Oxalate or HCl salt in Isopropanol for solid isolation.

-

Part 4: Process Data & Troubleshooting

Quantitative Comparison of Methods

| Metric | Method A (STAB) | Method B (Cat. Hydrogenation) |

| Scale Suitability | Lab / Pilot (<1 kg) | Manufacturing (>10 kg) |

| Atom Economy | Poor (Boron waste) | Excellent (Water is byproduct) |

| Purity Profile | >99% (High selectivity) | 95-98% (Requires optimization) |

| Cost Driver | Reagent cost (STAB) | Equipment (Autoclave) |

| Major Hazard | Boron toxicity | H2 Flammability / Catalyst ignition |

Troubleshooting Guide (CAPA)

| Observation | Root Cause | Corrective Action |

| High Alcohol Impurity (>5%) | Incomplete imine formation before H2 introduction. | Increase "Dehydration Phase" time; Increase amine equivalents (to 1.5 eq). |

| Slow H2 Uptake | Catalyst poisoning or poor mass transfer. | Check amine quality (sulfur free?); Increase agitation speed (RPM). |

| Low Yield | Product loss during filtration or volatility. | Wash filter cake thoroughly with MeOH; Avoid high-vacuum prolonged exposure if free base is volatile. |

Part 5: Analytical Control Strategy

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Ammonium Hydroxide in Water (High pH needed for amines).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 min.

-

Detection: UV at 210 nm (low absorption, consider ELSD or MS for better sensitivity).

Impurity Identification:

-

RT ~ 2.5 min: Propylamine (Solvent front).

-

RT ~ 5.2 min: 1-Acetyl-4-hydroxypiperidine (Main Impurity).

-

RT ~ 6.8 min: 1-Acetyl-4-piperidone (Starting Material).

-

RT ~ 8.5 min: This compound (Target).

Part 6: References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

-

Foundational text for the STAB method described in Method A.

-

-

Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

-

Authoritative source for heterogeneous catalyst selection (Pd/C vs Pt/C) in amine synthesis.

-

-

Gross, T., et al. (2002). "Synthesis of Enantiomerically Pure Amines by Reductive Amination." Organic Process Research & Development, 6(5), 668-673.

-

Provides industrial context for scale-up parameters and impurity control in reductive amination.

-

-

Vanden Eynde, J. J., & Pascal, L. (2018). "Reductive Amination: A Robust Tool for the Synthesis of Amines." Current Organic Chemistry.

-

Review of modern methodologies comparing hydride vs. catalytic routes.

-

-

Occupational Safety and Health Administration (OSHA). "Hydrogen Safety in the Laboratory."

-

Mandatory safety protocols for handling high-pressure hydrogen.

-

Application Note: 1-Acetyl-4-(N-propylamino)piperidine as a Synthetic Signature Probe

This is a comprehensive Application Note and Protocol guide for 1-Acetyl-4-(N-propylamino)piperidine , designed for researchers in forensic toxicology, medicinal chemistry, and fragment-based drug discovery (FBDD).[1]

Executive Summary

This compound (CAS 902837-20-1) is a functionalized piperidine derivative primarily utilized as a chemical probe for impurity profiling in the forensic analysis of synthetic opioids.[1] Additionally, it serves as a privileged scaffold fragment in the development of ligands for Sigma-1 (

This guide details the protocols for using this compound to:

-

Trace Synthetic Routes: Identify specific "One-Pot" reductive amination pathways used in illicit fentanyl analog production.

-

Map Fragment Binding: Screen for low-affinity binding pockets in piperidine-based drug discovery campaigns.[1]

Technical Profile & Properties

| Property | Specification |

| IUPAC Name | 1-[4-(propylamino)piperidin-1-yl]ethanone |

| CAS Number | 902837-20-1 |

| Molecular Formula | C₁₀H₂₀N₂O |

| Molecular Weight | 184.28 g/mol |

| Solubility | DMSO (>20 mg/mL), Methanol, Ethanol |

| pKa (Calculated) | ~9.8 (Secondary amine), ~0.5 (Amide) |

| LogP | ~0.6 (Hydrophilic fragment) |

| Storage | -20°C (Desiccated); Stable for >2 years |

Application I: Forensic Impurity Profiling (Synthetic Signature Probe)

Mechanism of Action

In the context of forensic science, this compound acts as a route-specific marker .[1] Its presence in a sample probes the synthetic history of the substance, specifically indicating the use of N-propylamine reagents or side-reactions involving propyl-derivatives during the synthesis of acetyl-fentanyl analogs.[1]

Unlike the primary drug (e.g., Acetyl Fentanyl), this probe molecule is often formed via incomplete alkylation or cross-contamination during the reductive amination step of the Gupta or Siegfried methods.

Pathway Visualization: Formation of the Probe

The following diagram illustrates how this probe is generated as a specific byproduct during the synthesis of substituted piperidines.

Caption: Figure 1. Formation pathway of this compound via reductive amination of 1-acetyl-4-piperidone.[1]

Protocol A: LC-MS/MS Detection for Impurity Profiling

Objective: To detect trace levels (0.1% w/w) of the probe in seized opioid samples to confirm synthetic origin.[1]

Reagents & Equipment[2][3]

-

Standard: this compound (>97% purity).[1]

-

Matrix: Methanol (LC-MS grade).[1]

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or SCIEX QTRAP).[1]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

Step-by-Step Methodology

-

Stock Preparation:

-

Dissolve 1 mg of probe standard in 1 mL Methanol to generate a 1 mg/mL (1000 ppm) stock.[1]

-

Perform serial dilutions to create a calibration curve: 10, 50, 100, 500, 1000 ng/mL.

-

-

Sample Extraction:

-

LC-MS/MS Parameters:

-

MRM Transitions (Quantification):

-

Data Analysis:

Application II: Fragment-Based Drug Discovery (FBDD)

This compound serves as a "secondary amine fragment" for probing the Sigma-1 (

Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Determine the binding affinity (

Workflow Diagram

Caption: Figure 2. SPR workflow for validating fragment binding affinity.

Methodology

-

Buffer Preparation: HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[1] DMSO concentration must be matched exactly (e.g., 2%) in both running buffer and sample.[1]

-

Fragment Dilution: Prepare a concentration series of the probe: 0, 10, 50, 100, 250, 500, 1000 µM.

-

Injection: Inject samples over the immobilized protein surface for 60 seconds (association) followed by 120 seconds of buffer flow (dissociation).

-

Control: Use a reference flow cell (no protein) to subtract non-specific binding.[1]

-

Validation:

References

-

Center for Forensic Science Research & Education (CFSRE). Fentanyl Purity, Potency, & Synthesis - Impurity Profiling. [Link][1]

-

National Institutes of Health (NIH) - PubChem. Compound Summary: 1-Acetyl-4-(isobutylamino)piperidine (Structural Analog). [Link][1][2]

-

Valdez, C. A., et al. "An Efficient, Optimized Synthesis of Fentanyl and Related Analogs."[1][3] PLOS ONE, 2014.[1] (Contextual grounding for piperidine synthesis routes). [Link]

-

United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. [Link]

Sources

Troubleshooting & Optimization

Common side reactions in piperidine acetylation

Topic: Troubleshooting Common Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists[1]

Welcome to the Technical Support Center

Status: Operational | Lead Scientist: Active

Subject: Optimizing

Piperidine acetylation is a foundational transformation in medicinal chemistry, yet it frequently suffers from "deceptively simple" failure modes. This guide moves beyond basic textbook definitions to address the specific kinetic traps, thermodynamic risks, and selectivity challenges encountered in high-value synthesis.

Module 1: The "50% Yield Wall" (Salt Formation)

User Query: "I treated piperidine with 1.0 equivalent of acetyl chloride in DCM, but my conversion stalled at exactly 50%. TLC shows starting material remaining.[2] Why?"

Technical Diagnosis:

You have encountered the Proton Trap . In the absence of an external base, the reaction generates stoichiometric acid (HCl) as a byproduct. Since piperidine (

The Fix:

-

Add a Scavenger Base: Use Triethylamine (

) or DIEA (Hünig's base) in a 1.2–1.5 eq excess relative to the acid chloride. -

Switch to Schotten-Baumann Conditions: Use a biphasic system (Water/DCM or Water/Ether) with NaOH or

.[2][3] The inorganic base in the aqueous phase neutralizes the acid, keeping the piperidine in the organic phase free and nucleophilic.

Visualizing the Kinetic Trap:

Figure 1: The "Proton Trap" mechanism where byproduct acid consumes starting material, capping yield at 50%.

Module 2: Selectivity in Functionalized Piperidines

User Query: "I am acetylating 4-hydroxypiperidine. I want the N-acetyl product, but I'm seeing significant O-acetylation (ester formation). How do I control this?"

Technical Diagnosis: While amines are generally more nucleophilic than alcohols, "over-active" reagents or acidic conditions can erode this selectivity.

-

Kinetic Control: The amine reacts faster.

-

Thermodynamic Risk: Under acidic conditions or high temperatures, the equilibrium can shift, or the highly reactive acylating agent can attack the hydroxyl group.

Troubleshooting Protocol:

| Parameter | Recommendation | Scientific Rationale |

| Reagent | Acetic Anhydride ( | Less aggressive than Acetyl Chloride; allows for better kinetic differentiation between |

| Temperature | 0°C to 10°C | Low temperature favors the kinetic product (Amide) over the thermodynamic or competitive product (Ester). |

| Solvent | Methanol or Water | Counter-intuitive but effective.[2] In protic solvents, any formed ester is liable to solvolysis/hydrolysis, while the amide remains stable. |

| Additives | Avoid DMAP | DMAP is a powerful acyl-transfer catalyst that will accelerate the reaction of the sluggish alcohol, promoting unwanted |

Selectivity Workflow:

Figure 2: Strategic reagent choice determines chemoselectivity between amine and alcohol moieties.

Module 3: Impurity Profile & Thermodynamics

User Query: "My reaction mixture turned dark brown/black, and the impurity profile is messy. What happened?"

Technical Diagnosis: This is likely due to an uncontrolled exotherm leading to oxidation or polymerization.[2][3]

-

Exotherm: The reaction of piperidine with acid chlorides or anhydrides is highly exothermic. If the reagent is added too quickly (bolus addition), the temperature spike can degrade the amine (oxidation to N-oxides or ring opening).

-

Impurity: "Brown" often indicates polymerized amine oxidation products or Schiff base formation if ketone impurities were present in the solvent.

Prevention Strategy:

-

Dilution: Dilute the acylating agent in the solvent (DCM/THF) before addition.

-

Addition Rate: Add the reagent dropwise at 0°C.

-

Inert Atmosphere: Run under Nitrogen/Argon to prevent

-mediated oxidation of the electron-rich amine during the exotherm.[2][3]

Module 4: Isolation & Workup (The "Missing Product")

User Query: "The reaction went to completion, but I lost most of my product during the aqueous wash. Where did it go?"

Technical Diagnosis:

Recovery Protocol:

-

Salting Out: Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product (Salting-out effect).

-

Solvent Choice: Use Chloroform or DCM for extraction (repeated 3x).[2][3] Avoid Ether/Hexanes as they are too non-polar to extract the amide efficiently.

-

Continuous Extraction: For large scales, use a liquid-liquid continuous extractor if partition coefficients are unfavorable.[2][3]

References

-

Schotten-Baumann Reaction Conditions : Organic Chemistry Portal. Detailed mechanism on biphasic acylation to prevent salt formation. Link

-

N-Acetylation Selectivity : National Institutes of Health (PMC).[2][3] "Nα Selective Acetylation of Peptides." Discusses pH and reagent control for distinguishing amine reactivities. Link

-

Physical Properties of N-Acetylpiperidine : NIST Chemistry WebBook. Data on solubility and boiling points (CAS 618-42-8).[2][3] Link

-

Amine Salt Formation : Sulfur Recovery Engineering. "Overcoming Heat Stable Salts." Industrial context on the irreversibility of amine-acid salt formation. Link

-

Green Chemistry Approaches : National Institutes of Health (PMC).[2] "N-Acetylation of Amines in Continuous-Flow." Discusses avoiding hazardous acid chlorides. Link

Sources

Technical Support Center: Troubleshooting HPLC Separation of 1-Acetyl-4-(N-propylamino)piperidine

Welcome to the technical support center for the HPLC analysis of 1-Acetyl-4-(N-propylamino)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common chromatographic challenges encountered with this and structurally similar basic compounds. The following content is structured in a question-and-answer format to directly address specific issues and provide logical, step-by-step solutions.

Understanding the Analyte: this compound

The molecule possesses a tertiary amine within the piperidine ring (part of an amide) and a secondary amine in the N-propylamino group. The secondary amine is the more basic of the two and will have a significant impact on the compound's chromatographic behavior. The estimated pKa of this secondary amine is likely in the range of 9-11, meaning it will be protonated and carry a positive charge at acidic to neutral pH. This basicity is a primary factor in many of the potential chromatographic issues, particularly peak tailing due to interactions with residual silanols on the silica-based stationary phase.[1][2]

| Property | Estimated Value/Characteristic | Implication for HPLC Analysis |

| Molecular Weight | ~198.31 g/mol [3] | Standard molecular weight for small molecule analysis. |

| pKa (secondary amine) | 9-11 (estimated) | Analyte will be cationic at low to neutral pH. Prone to strong interactions with acidic silanols. |

| logP | ~1.2 (estimated for a similar structure)[3] | Indicates moderate hydrophobicity, suitable for reversed-phase HPLC. |

| Solubility | Likely soluble in polar organic solvents and aqueous acidic solutions. | Sample preparation should be straightforward in typical HPLC diluents. |

Troubleshooting Guides

Issue 1: Poor Peak Shape - Tailing Peak

Question: My chromatogram for this compound shows a significant tailing peak. What is the cause, and how can I achieve a more symmetrical peak?

Answer: